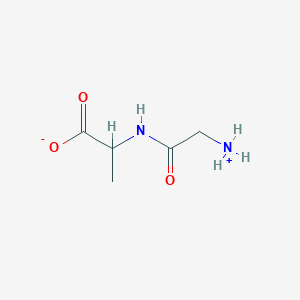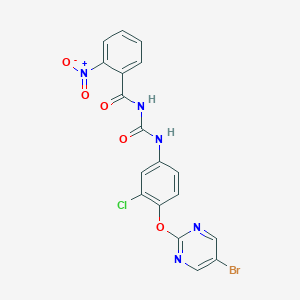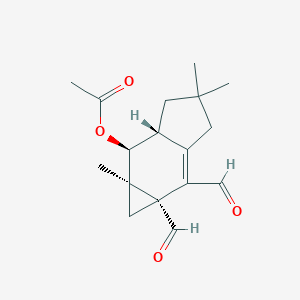
Acetylmerulidial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylmerulidial is a natural compound that is found in the roots of Merulius tremellosus, a type of mushroom. It has been the subject of scientific research due to its potential applications in medicine and biotechnology. In
Wissenschaftliche Forschungsanwendungen
Acetylmerulidial has been shown to have various biological activities, including antibacterial, antifungal, and anticancer properties. It has been studied for its potential use in the treatment of bacterial and fungal infections, as well as in cancer therapy. Additionally, acetylmerulidial has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for the prevention and treatment of various diseases.
Wirkmechanismus
The mechanism of action of acetylmerulidial is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, acetylmerulidial has been shown to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting the activity of certain enzymes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
Acetylmerulidial has been shown to have various biochemical and physiological effects, including the modulation of immune function and the regulation of oxidative stress. It has been shown to enhance the activity of immune cells such as macrophages and natural killer cells, as well as to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using acetylmerulidial in lab experiments is its natural origin, which makes it a potentially safer and more environmentally friendly alternative to synthetic compounds. Additionally, acetylmerulidial has been shown to have low toxicity in animal studies, making it a promising candidate for further research. One limitation of using acetylmerulidial in lab experiments is its limited availability, as it can only be extracted from a specific type of mushroom.
Zukünftige Richtungen
There are several future directions for research on acetylmerulidial. One area of interest is its potential use in the development of new antibiotics and antifungal agents, given its demonstrated activity against various bacterial and fungal pathogens. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of acetylmerulidial and its potential applications in various disease states.
Synthesemethoden
Acetylmerulidial can be synthesized from the fruiting bodies or mycelia of Merulius tremellosus using various extraction and purification methods. One such method involves extracting the compound using organic solvents such as methanol or ethanol, followed by column chromatography to purify the compound. Another method involves using high-performance liquid chromatography (HPLC) to isolate and purify acetylmerulidial from a crude extract.
Eigenschaften
CAS-Nummer |
108893-54-5 |
|---|---|
Produktname |
Acetylmerulidial |
Molekularformel |
C17H22O4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
[(1aR,5aR,6S,6aR)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16+,17+/m1/s1 |
InChI-Schlüssel |
MJXHKPSYLUUZDJ-QCPWZWHMSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@@]3([C@]1(C3)C)C=O)C=O)(C)C |
SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Kanonische SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



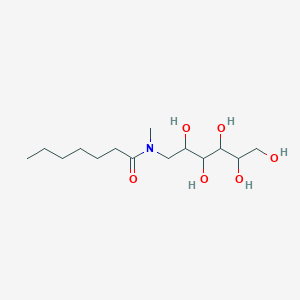
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
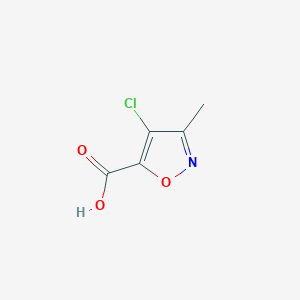
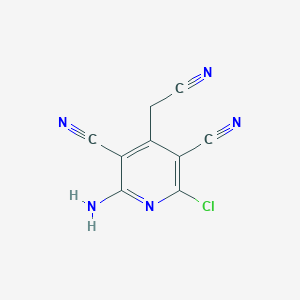
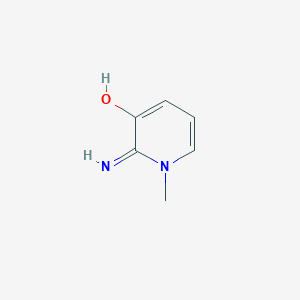
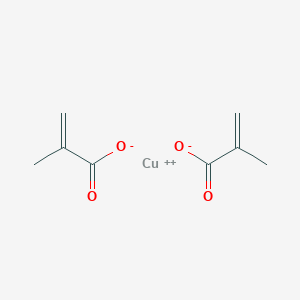
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
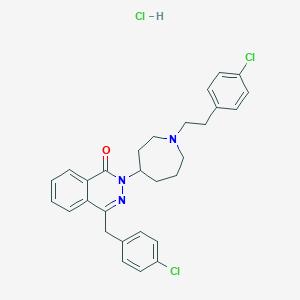
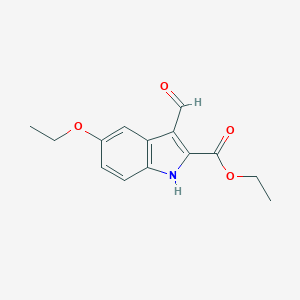
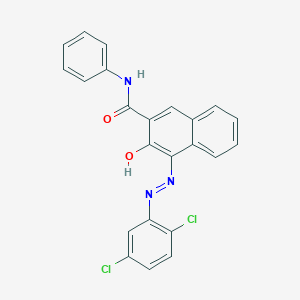
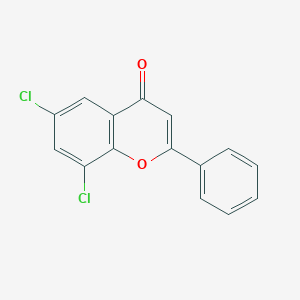
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
